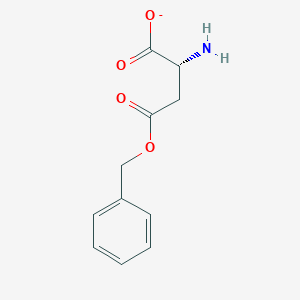
D-Aspartic acid, 4-(phenylmethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Aspartic acid, 4-(phenylmethyl) ester: is a derivative of D-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a phenylmethyl ester group attached to the fourth carbon of the aspartic acid molecule. It is commonly used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of D-Aspartic acid, 4-(phenylmethyl) ester typically involves the esterification of D-aspartic acid with benzyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions: D-Aspartic acid, 4-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Formation of D-aspartic acid derivatives.
Reduction: Formation of D-aspartic acid alcohol derivatives.
Substitution: Formation of various substituted aspartic acid esters.
科学研究应用
Chemistry: D-Aspartic acid, 4-(phenylmethyl) ester is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
Biology: In biological research, this compound is used to study the role of D-aspartic acid in neurotransmission and hormone regulation .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in enhancing cognitive function and as a potential treatment for neurological disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor in the synthesis of various chemicals .
作用机制
D-Aspartic acid, 4-(phenylmethyl) ester exerts its effects by interacting with specific molecular targets, including neurotransmitter receptors and enzymes involved in amino acid metabolism. The compound is known to modulate the activity of NMDA receptors, which play a critical role in synaptic plasticity and memory formation . Additionally, it influences the synthesis and release of hormones such as testosterone and luteinizing hormone .
相似化合物的比较
- L-Aspartic acid, 4-(phenylmethyl) ester
- D-Aspartic acid, bis(phenylmethyl) ester
- L-Aspartic acid, bis(phenylmethyl) ester
Comparison: D-Aspartic acid, 4-(phenylmethyl) ester is unique due to its specific stereochemistry and the presence of a single phenylmethyl ester group. This distinguishes it from its bis(phenylmethyl) ester counterparts, which have two phenylmethyl groups. The unique structure of this compound confers distinct chemical and biological properties, making it valuable for specific research and industrial applications .
生物活性
D-Aspartic acid, 4-(phenylmethyl) ester, a derivative of the amino acid D-aspartate, has garnered attention due to its potential biological activities, particularly in the realms of hormone regulation, neuroprotection, and metabolic enhancement. This article synthesizes current research findings on its biological activity, supported by case studies and data tables.
This compound is characterized by its structural formula which includes an ester functional group attached to the D-aspartic acid backbone. Its molecular structure allows it to interact with various biological systems effectively.
Biological Activity Overview
The biological activities of D-Aspartic acid derivatives can be categorized into several key areas:
- Hormonal Regulation
- Neurotransmission and Neuroprotection
- Metabolic Effects
Hormonal Regulation
Research indicates that D-aspartic acid plays a significant role in the regulation of hormones such as luteinizing hormone (LH) and testosterone. A study involving human subjects demonstrated that administration of sodium D-aspartate resulted in increased serum levels of LH and testosterone, suggesting its role as a physiological regulator in endocrine function .
Table 1: Hormonal Effects of D-Aspartic Acid
| Study Type | Subject | Dosage | Outcome |
|---|---|---|---|
| Human Trial | 23 Men | Daily dose for 12 days | Increased LH and testosterone levels |
| Animal Study | Rats | 20 mM solution for 12 days | Enhanced LH release from pituitary |
Neurotransmission and Neuroprotection
D-aspartate is involved in neurotransmission processes, particularly through its action on N-methyl-D-aspartate (NMDA) receptors. This interaction has been shown to influence synaptic plasticity and cognitive functions. Research indicates that D-aspartate enhances long-term potentiation (LTP), a mechanism essential for learning and memory .
Furthermore, D-aspartate has protective effects against neurodegeneration. It stimulates dopamine neuron activity and modulates glutamatergic signaling pathways, which are crucial in maintaining neuronal health .
Case Study: Neuroprotective Effects
A study demonstrated that D-aspartate administration in rodent models led to significant improvements in cognitive performance and reduced markers of oxidative stress in the brain . This highlights its potential as a therapeutic agent for neurodegenerative diseases.
Metabolic Effects
D-Aspartic acid derivatives are recognized for their ergogenic properties, influencing physical performance by enhancing anabolic hormone secretion during exercise. They are believed to improve mental performance under stress and prevent exercise-induced muscle damage .
Table 2: Ergogenic Effects of D-Aspartic Acid Derivatives
属性
分子式 |
C11H12NO4- |
|---|---|
分子量 |
222.22 g/mol |
IUPAC 名称 |
(2R)-2-amino-4-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/p-1/t9-/m1/s1 |
InChI 键 |
VGALFAWDSNRXJK-SECBINFHSA-M |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)[O-])N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















